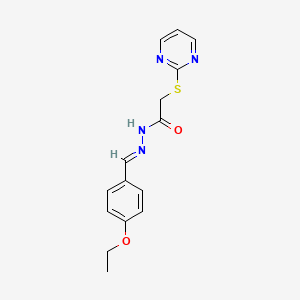![molecular formula C16H17N3O3 B5911262 N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B5911262.png)
N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide, also known as Isoniazid, is a synthetic compound that has been widely used as an anti-tuberculosis drug. It was first synthesized in 1951 and has since been used as a first-line treatment for tuberculosis. However, recent scientific research has shown that Isoniazid has many other potential applications, including its use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
作用機序
The mechanism of action of N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide is based on its ability to inhibit the synthesis of mycolic acids. Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis, and their inhibition leads to the disruption of the cell wall, ultimately leading to the death of the bacteria.
Biochemical and Physiological Effects:
N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of a variety of inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide is its ability to inhibit the growth of Mycobacterium tuberculosis. This makes it a valuable tool for studying the biology of this bacterium. However, one of the limitations of N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide is that it can be toxic to certain cell types, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide. One area of interest is its potential use in the treatment of cancer. Recent studies have shown that N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide may have anti-tumor effects, and further research is needed to explore this potential application. Another area of interest is its potential use in the treatment of Alzheimer's disease and other neurological disorders. N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide has been shown to increase the levels of certain neurotransmitters in the brain, which may be useful in the treatment of these disorders. Finally, further research is needed to explore the potential use of N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide in the treatment of other infectious diseases.
合成法
N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide is synthesized using a simple two-step process. The first step involves the reaction of isonicotinic acid hydrazide with acetic anhydride to form an intermediate compound. The second step involves the reaction of this intermediate compound with 2,5-dimethoxybenzaldehyde to form the final product, N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide.
科学的研究の応用
N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide has been extensively studied for its anti-tuberculosis activity. It works by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. However, recent scientific research has shown that N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide has many other potential applications.
特性
IUPAC Name |
N-[(Z)-1-(2,5-dimethoxyphenyl)ethylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11(14-10-13(21-2)4-5-15(14)22-3)18-19-16(20)12-6-8-17-9-7-12/h4-10H,1-3H3,(H,19,20)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZDQVWRJSGQHU-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)


![3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-3-oxopropanoic acid](/img/structure/B5911220.png)
![2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911225.png)


![N-(4-{[(3-chloro-4-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5911256.png)
![ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)
![1-[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B5911275.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911277.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911278.png)
![N'-(4-tert-butylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)